molecular formula C33H39N3O7S3 B14538597 3-[N-(3-methylsulfonyloxypropyl)-4-[[4-[2-(4-propoxyphenyl)-1,3-thiazol-4-yl]phenyl]iminomethyl]anilino]propyl methanesulfonate CAS No. 62177-65-5

3-[N-(3-methylsulfonyloxypropyl)-4-[[4-[2-(4-propoxyphenyl)-1,3-thiazol-4-yl]phenyl]iminomethyl]anilino]propyl methanesulfonate

Cat. No.: B14538597
CAS No.: 62177-65-5
M. Wt: 685.9 g/mol
InChI Key: OBTBPESAAKHERP-UHFFFAOYSA-N
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Description

3-[N-(3-methylsulfonyloxypropyl)-4-[[4-[2-(4-propoxyphenyl)-1,3-thiazol-4-yl]phenyl]iminomethyl]anilino]propyl methanesulfonate is a complex organic compound with a unique structure that includes a thiazole ring, a propoxyphenyl group, and a methanesulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[N-(3-methylsulfonyloxypropyl)-4-[[4-[2-(4-propoxyphenyl)-1,3-thiazol-4-yl]phenyl]iminomethyl]anilino]propyl methanesulfonate typically involves multiple steps, including the formation of the thiazole ring, the attachment of the propoxyphenyl group, and the final esterification with methanesulfonate. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[N-(3-methylsulfonyloxypropyl)-4-[[4-[2-(4-propoxyphenyl)-1,3-thiazol-4-yl]phenyl]iminomethyl]anilino]propyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[N-(3-methylsulfonyloxypropyl)-4-[[4-[2-(4-propoxyphenyl)-1,3-thiazol-4-yl]phenyl]iminomethyl]anilino]propyl methanesulfonate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[N-(3-methylsulfonyloxypropyl)-4-[[4-[2-(4-propoxyphenyl)-1,3-thiazol-4-yl]phenyl]iminomethyl]anilino]propyl methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-propoxyphenyl)-1,3-thiazol-4-yl]phenyl derivatives: These compounds share the thiazole and propoxyphenyl groups but differ in other functional groups.

    Methanesulfonate esters: These compounds have the methanesulfonate ester group but may have different core structures.

Uniqueness

3-[N-(3-methylsulfonyloxypropyl)-4-[[4-[2-(4-propoxyphenyl)-1,3-thiazol-4-yl]phenyl]iminomethyl]anilino]propyl methanesulfonate is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

62177-65-5

Molecular Formula

C33H39N3O7S3

Molecular Weight

685.9 g/mol

IUPAC Name

3-[N-(3-methylsulfonyloxypropyl)-4-[[4-[2-(4-propoxyphenyl)-1,3-thiazol-4-yl]phenyl]iminomethyl]anilino]propyl methanesulfonate

InChI

InChI=1S/C33H39N3O7S3/c1-4-21-41-31-17-11-28(12-18-31)33-35-32(25-44-33)27-9-13-29(14-10-27)34-24-26-7-15-30(16-8-26)36(19-5-22-42-45(2,37)38)20-6-23-43-46(3,39)40/h7-18,24-25H,4-6,19-23H2,1-3H3

InChI Key

OBTBPESAAKHERP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(CCCOS(=O)(=O)C)CCCOS(=O)(=O)C

Origin of Product

United States

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